

# An In-depth Technical Guide to 3-Bromo-4-methylquinoline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromo-4-methylquinoline

Cat. No.: B1631785

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## Abstract

**3-Bromo-4-methylquinoline** is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of the quinoline scaffold, a "privileged structure" in drug discovery, it serves as a versatile intermediate for the synthesis of complex molecular architectures. The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position offers unique reactivity and steric properties, making it a valuable building block for developing novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, analytical characterization, and key applications, with a focus on its utility in the field of drug development.

## Introduction: The Quinoline Scaffold and the Role of Bromination

The quinoline ring system is a foundational motif in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials (e.g., chloroquine), antibacterials, and kinase inhibitors. Its prevalence stems from its ability to interact with a wide range of biological targets. The functionalization of the quinoline scaffold is a key strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

**3-Bromo-4-methylquinoline** emerges as a particularly valuable building block. The bromine atom at the 3-position acts as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents.<sup>[1]</sup> This capacity for diversification is critical in generating chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. The adjacent methyl group at the 4-position influences the molecule's electronic and steric profile, which can be leveraged to fine-tune binding interactions with target proteins.

## Physicochemical and Structural Properties

A precise understanding of a compound's properties is the bedrock of its application in research. The key identifiers and physical characteristics of **3-Bromo-4-methylquinoline** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN	[2]
Molecular Weight	222.08 g/mol	[2]
CAS Number	59280-69-2	[2]
Canonical SMILES	CC1=C(C=N C2=CC=CC=C21)Br	
Appearance	(Predicted) Off-white to yellow solid	
Storage	Sealed in dry, Room Temperature	[2]

## Synthesis and Manufacturing Pathways

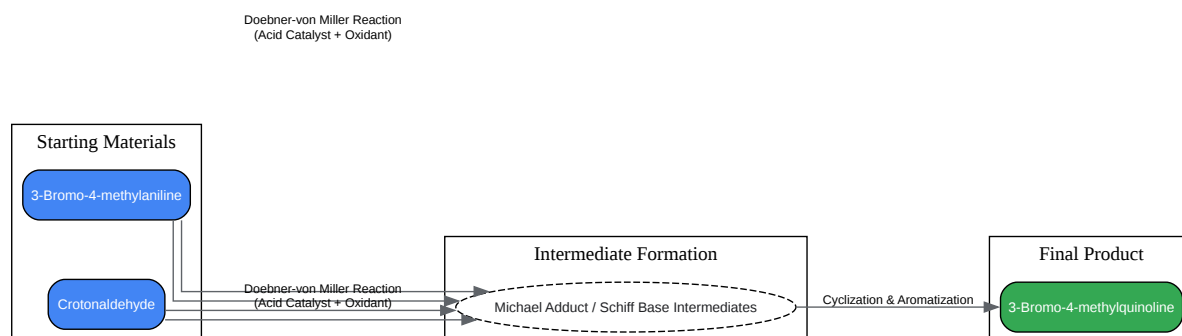
While a definitive, published synthesis protocol for **3-Bromo-4-methylquinoline** is not widely available, its structure suggests several plausible and logical synthetic strategies based on established quinoline chemistry. A highly effective approach would be the construction of the quinoline ring from a pre-brominated aniline precursor, such as through the Doebner-von Miller reaction.

## Proposed Synthesis via Doebner-von Miller Reaction

This classic method involves the reaction of an aniline with  $\alpha,\beta$ -unsaturated carbonyl compounds. A plausible pathway for **3-Bromo-4-methylquinoline** would start from 3-Bromo-4-methylaniline.[3]

Causality of Experimental Choices:

- **Starting Material:** 3-Bromo-4-methylaniline is selected because it already contains the required substitution pattern on the benzene ring, ensuring the final product's regiochemistry. [3]
- **Reagent:** Crotonaldehyde (but-2-enal) is the logical  $\alpha,\beta$ -unsaturated aldehyde to provide the necessary atoms to form the pyridine ring, including the C2 and C3 carbons and the C4-methyl group.
- **Acid Catalyst & Oxidant:** The reaction is typically conducted in the presence of a strong acid like hydrochloric acid and an oxidizing agent (often the anilinium hydrochloride itself or an added oxidant like arsenic pentoxide or nitrobenzene) to facilitate cyclization and subsequent aromatization.



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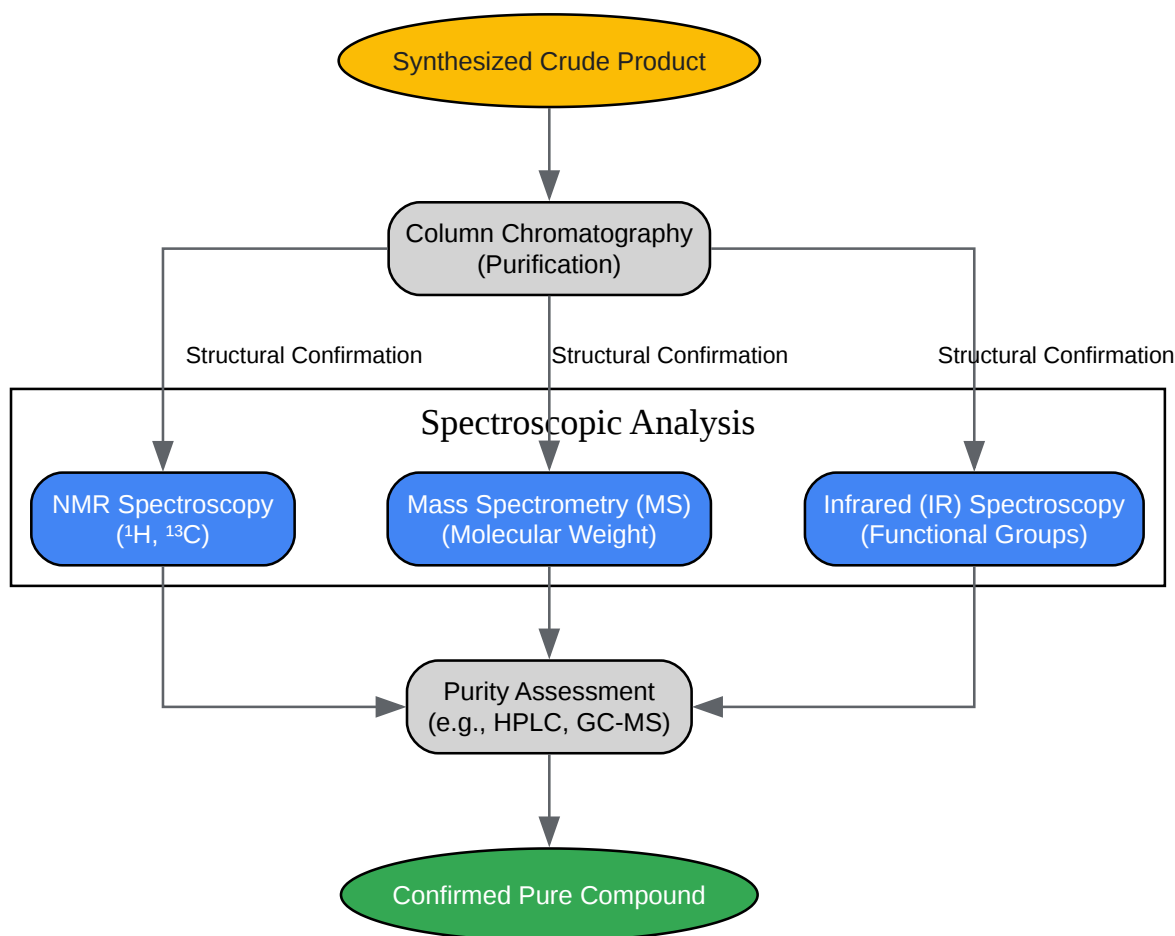
Caption: Proposed Doebner-von Miller synthesis pathway for **3-Bromo-4-methylquinoline**.

## Experimental Protocol (Representative)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 3-Bromo-4-methylaniline (1.0 eq), hydrochloric acid, and a suitable solvent (e.g., ethanol/water).
- **Reagent Addition:** Slowly add crotonaldehyde (approx. 2.0-3.0 eq) to the stirred mixture.
- **Heating and Reflux:** Add an oxidizing agent (e.g., arsenic acid or nitrobenzene) and heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling, the reaction mixture is made alkaline with a base (e.g., NaOH solution) to neutralize the acid and precipitate the crude product.
- **Purification:** The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final purification is achieved by column chromatography on silica gel.

## Spectroscopic and Analytical Characterization

To ensure the identity, structure, and purity of synthesized **3-Bromo-4-methylquinoline**, a suite of analytical techniques must be employed. Each method provides a piece of the structural puzzle, and together they form a self-validating system of characterization.



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Caption: Standard workflow for the characterization of **3-Bromo-4-methylquinoline**.

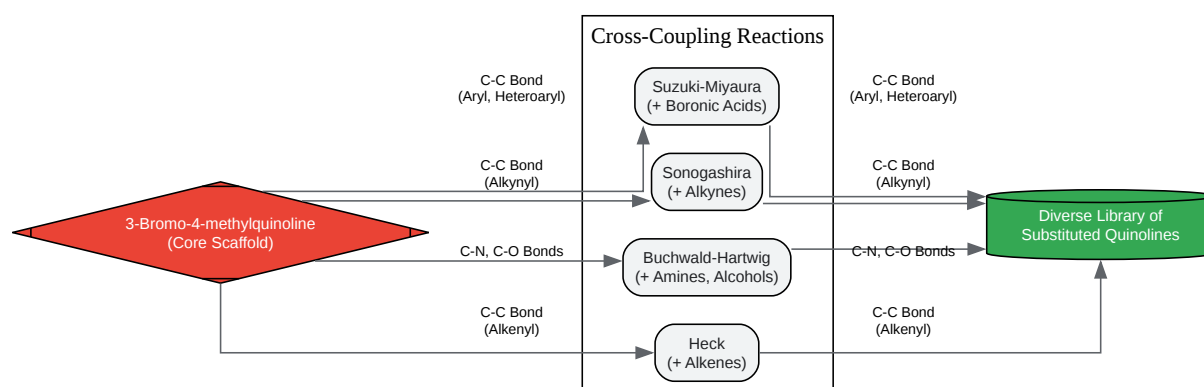
- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): This technique is crucial for confirming the arrangement of protons. The spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings, as well as a characteristic singlet for the methyl group protons.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton. Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts will indicate the electronic environment of each carbon.
- MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. For **3-Bromo-4-methylquinoline**, the mass spectrum will show a characteristic

isotopic pattern for bromine ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio), with molecular ion peaks ( $\text{M}^+$ ) around  $m/z$  221 and 223.

- IR (Infrared Spectroscopy): IR spectroscopy helps identify functional groups. The spectrum would show characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching within the quinoline ring system.

## Applications in Research and Drug Development

The primary value of **3-Bromo-4-methylquinoline** lies in its role as a versatile intermediate for creating diverse molecular libraries. The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions.



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Caption: Role of **3-Bromo-4-methylquinoline** as a scaffold in diversity-oriented synthesis.

- Kinase Inhibitor Development: Many potent kinase inhibitors feature a substituted quinoline core. By using **3-Bromo-4-methylquinoline**, medicinal chemists can systematically introduce various aryl, heteroaryl, and alkyl groups at the 3-position via Suzuki coupling to probe the binding pockets of kinases, which are often dysregulated in diseases like cancer.

- **Scaffold for Privileged Structures:** The compound allows for the elaboration of the quinoline core to build more complex heterocyclic systems. The reactivity of the bromine atom can be used to forge new rings or attach complex side chains essential for biological activity.
- **Materials Science:** Substituted quinolines have applications as ligands in coordination chemistry and as components of organic light-emitting diodes (OLEDs). The synthetic accessibility provided by **3-Bromo-4-methylquinoline** makes it a useful starting point for novel functional materials.

## Safety and Handling

While specific toxicity data for **3-Bromo-4-methylquinoline** is not extensively documented, it should be handled with the standard precautions for halogenated aromatic compounds.

- **Personal Protective Equipment (PPE):** Always use chemical-resistant gloves, safety goggles, and a lab coat.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
- **Disclaimer:** Users must consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.

## Conclusion

**3-Bromo-4-methylquinoline** is more than just a chemical compound; it is an enabling tool for innovation in the molecular sciences. Its defined molecular formula of  $C_{10}H_8BrN$  and molecular weight of 222.08 g/mol belie its significant potential.[2] By providing a reliable and reactive scaffold, it empowers researchers and drug development professionals to explore vast chemical space efficiently. The logical synthetic routes and well-established characterization methods underscore its utility as a foundational building block for the next generation of pharmaceuticals and advanced materials.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-4-methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631785#3-bromo-4-methylquinoline-molecular-weight-and-formula]

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